

Application Notes and Protocols for NIR-797 Isothiocyanate Nanoparticle Encapsulation

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Compound of Interest

Compound Name: NIR-797 isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the encapsulation of the near-infrared (NIR) fluorescent dye, **NIR-797 isothiocyanate**, into various nanoparticle platforms. The protocols are designed to be comprehensive and adaptable for research and development purposes in the fields of drug delivery, bioimaging, and cancer therapy.

Introduction

NIR-797 isothiocyanate is a fluorescent dye with excitation and emission maxima in the near-infrared spectrum, a region that offers deep tissue penetration and minimal autofluorescence, making it ideal for in vivo imaging and therapeutic applications. Encapsulation of NIR-797 into nanoparticles enhances its stability, bioavailability, and allows for targeted delivery to specific tissues or cells. This document outlines protocols for encapsulating **NIR-797 isothiocyanate** into three common nanoparticle types: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, and albumin nanoparticles.

Quantitative Data Summary

The following table summarizes typical physicochemical characteristics of **NIR-797 isothiocyanate**-loaded nanoparticles prepared using the protocols described below. These values can be used as a benchmark for characterization.

Nanoparticle Type	Parameter	Typical Value	Reference
PLGA Nanoparticles	Hydrodynamic Diameter (nm)	271 ± 4	[1]
	Polydispersity Index (PDI)	0.2 ± 0.1	[1]
	Zeta Potential (mV)	-66 ± 6	[1]
	Encapsulation Efficiency (%)	~60%	[1]
Liposomes	Hydrodynamic Diameter (nm)	100 - 200	[2][3]
	Polydispersity Index (PDI)	< 0.3	[2]
	Encapsulation Efficiency (%)	> 90% (for lipophilic drugs)	[4]
Albumin Nanoparticles	Hydrodynamic Diameter (nm)	~100	[5][6]
	Polydispersity Index (PDI)	< 0.2	[5][7]
	Encapsulation Efficiency (%)	High (dependent on drug-protein interaction)	[5]

Experimental Protocols

Protocol for Encapsulation of NIR-797 Isothiocyanate in PLGA Nanoparticles

This protocol is adapted from a two-step emulsification-solvent evaporation method.

Materials:

- **NIR-797 isothiocyanate**

- Poly(D,L-lactide-co-glycolide) (PLGA)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)
- Deionized water
- Ice bath
- Ultrasonic bath/sonicator
- Magnetic stirrer
- Centrifuge

Procedure:

- Preparation of Organic Phase:
 - Dissolve 90 mg of PLGA in 3 mL of dichloromethane in a glass vial.
 - Prepare a 1 mg/mL solution of **NIR-797 isothiocyanate** in DMSO.
 - Place the PLGA solution in an ice-cooled ultrasonic bath for one minute.
 - Add the **NIR-797 isothiocyanate** solution dropwise to the PLGA solution while sonicating.
 - Continue sonication for an additional five minutes in the ice-cooled bath.
- Emulsification:
 - Prepare an aqueous solution of 5% PVA.
 - Add the organic phase (PLGA/NIR-797 in DCM/DMSO) to the PVA solution under vigorous stirring. The volume ratio of the organic to the aqueous phase should be optimized, a common starting point is 1:5.

- Continue stirring for 4-6 hours at room temperature to allow for the evaporation of the organic solvent.
- Purification:
 - Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
 - Discard the supernatant containing unencapsulated dye and excess PVA.
 - Resuspend the nanoparticle pellet in deionized water.
 - Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of impurities.
- Storage:
 - Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.
 - Store the nanoparticle suspension at 4°C for short-term storage or lyophilize for long-term storage.

Protocol for Encapsulation of NIR-797 Isothiocyanate in Liposomes

This protocol utilizes the thin-film hydration method, which is suitable for lipophilic dyes like **NIR-797 isothiocyanate**.

Materials:

- **NIR-797 isothiocyanate**
- Phospholipids (e.g., DSPC, DOPC, or DPPC)
- Cholesterol
- Organic solvent (e.g., chloroform or a chloroform/methanol mixture)

- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- Rotary evaporator
- Sonicator (bath or probe) or extruder
- Nitrogen gas stream

Procedure:

- Lipid Film Formation:
 - Dissolve the chosen phospholipids and cholesterol (a common molar ratio is 70:30) and **NIR-797 isothiocyanate** in the organic solvent in a round-bottom flask.[6]
 - Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid's phase transition temperature to evaporate the organic solvent.[3] This will form a thin, uniform lipid film on the inner wall of the flask.[3]
 - Dry the film under a stream of nitrogen gas and then under vacuum for at least 1-2 hours to remove any residual solvent.[6]
- Hydration:
 - Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and gently rotating it.[2][3] The temperature of the buffer should be above the phase transition temperature of the lipids.[3] This process leads to the formation of multilamellar vesicles (MLVs).[2]
- Size Reduction:
 - To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[6]
- Purification:

- Remove unencapsulated **NIR-797 isothiocyanate** by methods such as dialysis against the aqueous buffer or size exclusion chromatography.
- Storage:
 - Store the liposomal suspension at 4°C.

Protocol for Encapsulation of NIR-797 Isothiocyanate in Albumin Nanoparticles

This protocol is based on the desolvation method for preparing albumin nanoparticles.

Materials:

- **NIR-797 isothiocyanate**
- Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
- Deionized water
- Desolvating agent (e.g., ethanol or acetone)
- Cross-linking agent (e.g., glutaraldehyde or EDC)
- Magnetic stirrer
- Centrifuge

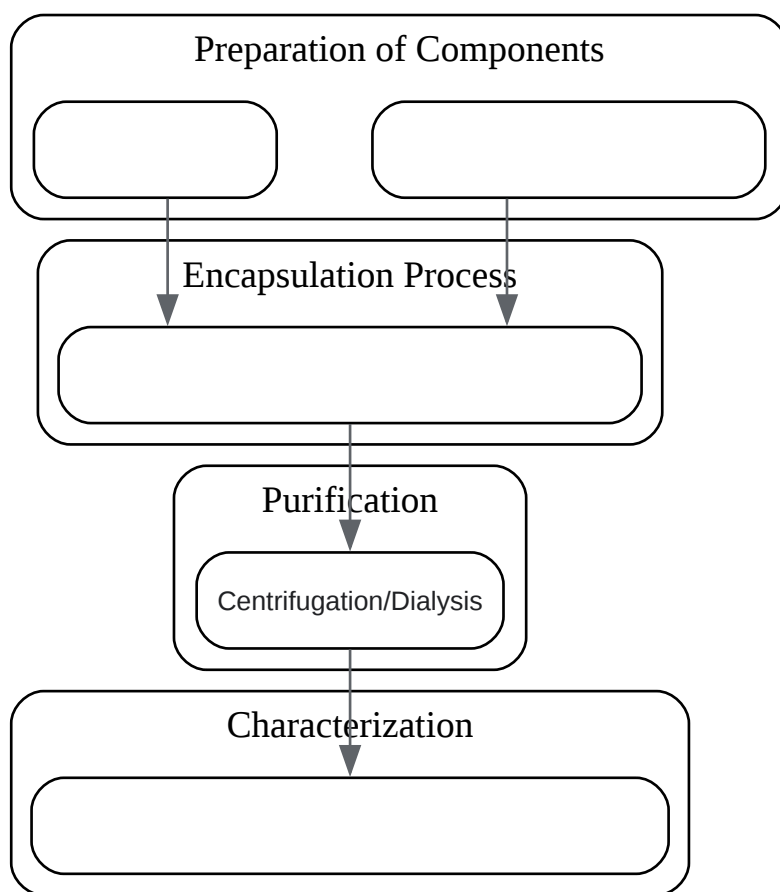
Procedure:

- Protein Solution Preparation:
 - Dissolve BSA or HSA in deionized water to a desired concentration (e.g., 250 mg in 4 mL).
[\[7\]](#)
 - Add **NIR-797 isothiocyanate** solution (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol) to the albumin solution and stir to allow for binding.
- Desolvation:

- While stirring the albumin-dye solution at a constant rate, add the desolvating agent dropwise.^[8] The desolvation process will cause the albumin to precipitate, forming nanoparticles.^[8] Continue adding the desolvating agent until the solution becomes turbid.^[8]
- Cross-linking:
 - Add the cross-linking agent to the nanoparticle suspension to stabilize the formed particles. Stir for several hours (e.g., 3 hours with EDC) to allow for complete cross-linking.^{[5][7]}
- Purification:
 - Purify the nanoparticles by repeated cycles of centrifugation and resuspension in deionized water to remove the desolvating agent, unreacted cross-linker, and unbound dye.^[7]
- Storage:
 - Resuspend the final albumin nanoparticle pellet in a suitable buffer or deionized water and store at 4°C.

Experimental Workflows and Signaling Pathways

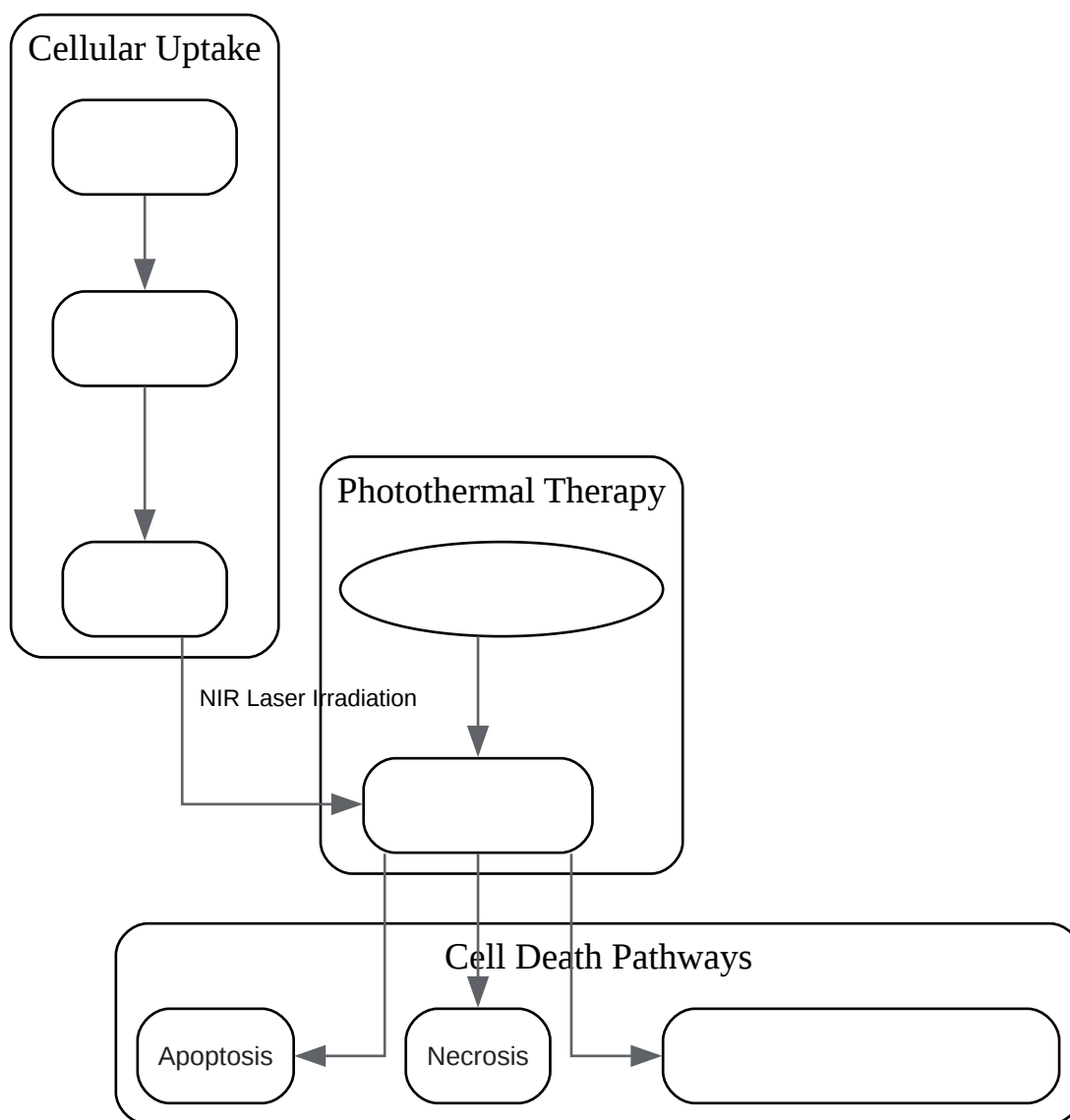
Experimental Workflow for Nanoparticle Encapsulation



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Caption: Experimental workflow for **NIR-797 isothiocyanate** nanoparticle encapsulation.

Cellular Uptake and Photothermal Therapy Mechanism



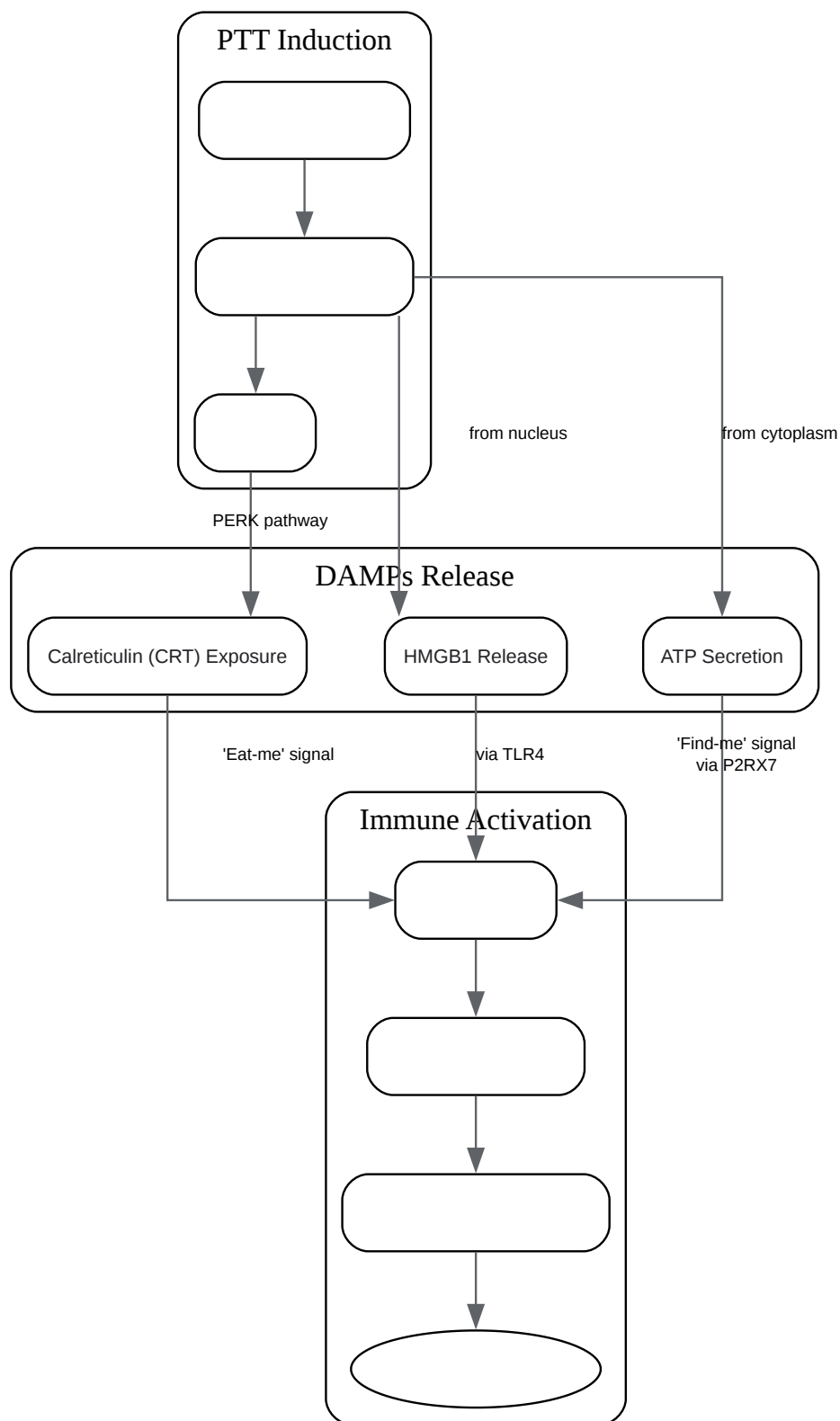
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Caption: Cellular uptake and photothermal therapy mechanism of NIR-797 nanoparticles.

Signaling Pathway of Photothermal Therapy-Induced Immunogenic Cell Death (ICD)

Photothermal therapy (PTT) with **NIR-797 isothiocyanate**-loaded nanoparticles can induce a specific form of cancer cell death known as immunogenic cell death (ICD). This process transforms the dying cancer cells into a vaccine that stimulates an anti-tumor immune

response. The key signaling events in ICD are the release of Damage-Associated Molecular Patterns (DAMPs).



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Caption: Signaling pathway of PTT-induced immunogenic cell death.

Detailed Explanation of the ICD Signaling Pathway:

- Induction by PTT: Upon irradiation with an NIR laser, **NIR-797 isothiocyanate** nanoparticles generate localized heat (hyperthermia) and reactive oxygen species (ROS). This induces stress in the endoplasmic reticulum (ER) of cancer cells.[9]
- Calreticulin (CRT) Exposure: ER stress triggers the translocation of calreticulin from the ER lumen to the cancer cell surface.[9][10] This process is often mediated by the PERK signaling pathway.[9] Surface-exposed CRT acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells (DCs).[11][12]
- HMGB1 Release: High-mobility group box 1 (HMGB1) is a nuclear protein that is passively released from the nucleus of necrotic or late apoptotic cells.[11] Extracellular HMGB1 acts as a pro-inflammatory cytokine and binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen-presenting capabilities.[13][14]
- ATP Secretion: Dying cancer cells also actively secrete ATP into the extracellular space.[1][15] This extracellular ATP serves as a "find-me" signal, attracting antigen-presenting cells like DCs to the tumor microenvironment.[15] ATP binds to purinergic receptors, such as P2RX7, on DCs, which further contributes to their activation and the release of pro-inflammatory cytokines.[16][17]
- Immune Response: The collective action of these DAMPs leads to the maturation of DCs, which then process and present tumor-associated antigens to T cells. This initiates a robust and specific anti-tumor immune response, leading to the destruction of remaining cancer cells and the potential for long-term immunological memory.[18]

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